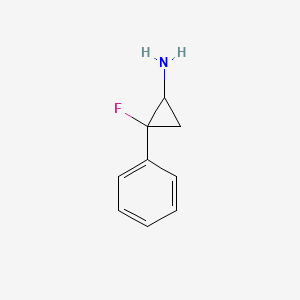

2-Fluoro-2-phenylcyclopropan-1-amine

Description

Structure

3D Structure

Properties

CAS No. |

914221-39-9 |

|---|---|

Molecular Formula |

C9H10FN |

Molecular Weight |

151.18 |

IUPAC Name |

2-fluoro-2-phenylcyclopropan-1-amine |

InChI |

InChI=1S/C9H10FN/c10-9(6-8(9)11)7-4-2-1-3-5-7/h1-5,8H,6,11H2 |

InChI Key |

UJTQURLMCYMANH-UHFFFAOYSA-N |

SMILES |

C1C(C1(C2=CC=CC=C2)F)N |

Canonical SMILES |

C1C(C1(C2=CC=CC=C2)F)N |

Synonyms |

2-fluoro-2-phenylcyclopropylamine |

Origin of Product |

United States |

Synthetic Methodologies for 2 Fluoro 2 Phenylcyclopropan 1 Amine

Fundamental Approaches to Fluorinated Cyclopropane (B1198618) Construction

The introduction of fluorine onto a cyclopropane ring imparts unique chemical and physical properties, making the development of synthetic routes to these structures an area of significant interest. nih.gov General strategies often involve the reaction of a carbene or carbenoid with an alkene. openstax.org

Carbene addition to alkenes is a direct method for forming cyclopropane rings. openstax.org Carbenes, which are neutral molecules with a divalent carbon atom, are highly reactive electrophiles that can react with the nucleophilic double bond of an alkene in a single, stereospecific step. openstax.orglibretexts.org This means the stereochemistry of the starting alkene is preserved in the cyclopropane product. libretexts.orglibretexts.org

For the synthesis of fluorinated cyclopropanes, fluorinated carbene precursors are required. For instance, dichlorocarbene (B158193) (:CCl₂) can be generated from chloroform (B151607) (CHCl₃) and a strong base, and subsequently used to form dichlorocyclopropanes. openstax.orglibretexts.org Analogous methods can be employed to generate fluorinated carbenes. Transition-metal catalysis is often used to facilitate the cyclopropanation of alkenes with diazoalkanes, which serve as carbene precursors. nih.gov This strategy is a cornerstone for building the cyclopropane skeleton.

The Simmons-Smith reaction is a widely used method for cyclopropanation that does not involve a free carbene. openstax.org Instead, it utilizes a carbenoid, specifically (iodomethyl)zinc iodide (ICH₂ZnI), which is a metal-complexed reagent with carbene-like reactivity. openstax.orglibretexts.org This carbenoid is typically formed in situ from diiodomethane (B129776) and a zinc-copper couple. openstax.orgwikipedia.org The Simmons-Smith reaction is known for its stereospecificity and is often preferred for preparing non-halogenated cyclopropanes. openstax.orgwikipedia.org

For fluorinated systems, modifications of this protocol are necessary. The reaction's effectiveness can be influenced by substituents on the alkene and the specific nature of the zinc carbenoid. nih.gov While the classic Simmons-Smith reagent is ideal for many alkenes, its reactivity with electron-poor or sterically hindered alkenes, which can include some fluorinated derivatives, may require modified reagents or conditions. wikipedia.orgorganic-chemistry.org The development of asymmetric Simmons-Smith reactions has also enabled the stereoselective synthesis of chiral cyclopropanes, a crucial aspect for pharmaceutical applications. researchgate.net

Strategies for Assembling the 2-Fluoro-2-phenylcyclopropane Core Structure

Directly constructing the 2-fluoro-2-phenylcyclopropane skeleton requires tailored approaches that can precisely control the placement of both the fluorine atom and the phenyl group.

A direct route to the desired core involves the cyclopropanation of a styrene (B11656) derivative that already contains a fluorine atom on the vinylic carbon. One documented synthesis starts with a vinyl fluoride (B91410), which is then subjected to a transition metal-catalyzed [2+1]-cycloaddition with a diazo compound. nih.gov

For example, a vinyl fluoride can be reacted with ethyl diazoacetate in the presence of a copper catalyst, such as copper(II) acetylacetonate (B107027) (Cu(acac)₂), to generate the corresponding monofluorinated cyclopropanecarboxylate. nih.gov This reaction typically produces a mixture of cis- and trans-isomers. nih.gov This method provides a direct entry to the 2-fluoro-2-phenylcyclopropane core, with the ester group serving as a handle for further functionalization to the target amine.

Table 1: Example of Cyclopropanation of a Fluorinated Styrene Derivative

| Substrate | Reagent | Catalyst | Product | Isomer Ratio (trans:cis) |

|---|

This table is based on findings from a study on the synthesis of fluorinated cyclopropylmethylamine derivatives. nih.gov

An innovative and stereoselective strategy for forming fluorinated cyclopropanes involves the skeletal ring contraction of larger rings. nih.govresearchgate.net A recently developed method utilizes a fluorinative ring contraction of aryl-substituted cyclobutene (B1205218) derivatives to produce cis-α,α-difluorinated cyclopropanes. nih.govwhiterose.ac.uknih.gov This transformation is facilitated by an I(I)/I(III) catalysis platform using an inexpensive HF source. nih.govwhiterose.ac.uk

In this process, readily accessible disubstituted bicyclobutanes (BCBs) are used as cyclobutene precursors. nih.govwhiterose.ac.uk The Brønsted acidity of the HF source unmasks the strained cyclobutene alkene in situ. This alkene then engages with the hypervalent iodine reagent, leading to a sequence of fluorination and stereospecific ring contraction to yield the cis-configured cyclopropane product with high selectivity and in good yields. nih.govwhiterose.ac.ukacs.org This method represents a significant advance in constructing highly substituted fluorinated cyclopropanes. whiterose.ac.uk

Table 2: Selected Results for Fluorinative Ring Contraction

| Substrate | Conditions | Product Configuration | Yield | cis:trans Ratio |

|---|---|---|---|---|

| p-F substituted BCB | I(I)/I(III) catalysis, HF source, 25 °C | cis-α,α-difluorocyclopropane | 72% | 17:1 |

Data synthesized from research on skeletal ring contractions via I(I)/I(III) catalysis. acs.org

Many synthetic pathways to 2-fluoro-2-phenylcyclopropan-1-amine proceed through a key intermediate: a 2-fluoro-2-phenylcyclopropane carboxylic acid or its corresponding ester. nih.govresearchgate.net These intermediates are valuable because the carboxylic acid or ester group can be converted into an amine functionality through well-established chemical transformations.

Once the 2-fluoro-2-phenylcyclopropanecarboxylate is synthesized, for example via the cyclopropanation of a vinyl fluoride as described previously, it can be transformed into the target primary amine. nih.gov This conversion can be achieved through a multi-step sequence. A common approach involves the reduction of the ester to the corresponding primary alcohol, followed by conversion of the alcohol to a good leaving group (such as a mesylate), and finally, nucleophilic displacement with an amine source, like ammonia, to furnish the desired aminocyclopropane. scite.ai Alternatively, rearrangements such as the Curtius or Hofmann rearrangement can be used to convert the carboxylic acid derivative directly to the amine. researchgate.net

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Chloroform |

| Copper(II) acetylacetonate |

| Diiodomethane |

| Ethyl diazoacetate |

| (Iodomethyl)zinc iodide |

Advancements in Synthetic Route Optimization and Scalability for Research Applications

One key area of optimization is the development of one-pot procedures. For instance, modified Curtius rearrangement protocols allow for the conversion of carboxylic acids directly into Boc-protected amines in a single step, avoiding the isolation of potentially hazardous azide (B81097) intermediates and streamlining the workflow. nih.govorganic-chemistry.org

For scalability, reaction conditions must be robust and amenable to larger-scale operations. Recent studies on nucleophilic fluorination, a related substitution reaction, have demonstrated success on a gram scale, indicating that such methods can be adapted for producing larger quantities of material. nih.govnii.ac.jpresearchgate.net The use of milder, more practical reagents, such as Et(_3)N·3HF for fluorination, also contributes to the scalability and safety of a synthetic route. nii.ac.jp

Furthermore, there is a growing emphasis on atom economy and environmental sustainability. Methodologies like the catalytic reductive amination using carbon monoxide as a reducing agent are noted for their favorable environmental profiles and atom-economical transformations. acs.org By minimizing waste and avoiding harsh reagents, these advanced strategies represent a significant step forward in the practical synthesis of valuable chemical entities for research.

Stereochemical Aspects and Control in 2 Fluoro 2 Phenylcyclopropan 1 Amine Synthesis

Diastereoselective Synthesis of 2-Fluoro-2-phenylcyclopropan-1-amine Stereoisomers

Diastereoselectivity in the synthesis of this compound is crucial as the relative orientation of the fluorine, phenyl, and amine groups defines the molecule's three-dimensional structure and, consequently, its biological and chemical properties. The primary focus has been on developing pathways that favor the formation of one diastereomer over others, particularly the trans isomer.

The synthesis of trans-2-substituted cyclopropylamines is often favored due to thermodynamic stability and specific reaction mechanisms. researchgate.net In the context of fluorinated cyclopropanes, the "trans-fluorine effect" can be exploited to achieve diastereoselectivity. nih.govresearchgate.net This effect describes the influence of the fluorine atom on the reactivity of adjacent functional groups. For instance, in the hydrolysis of diethyl 2-fluorocyclopropane-1,1-dicarboxylate, the ester group positioned trans to the fluorine atom is more readily hydrolyzed. nih.gov This selective hydrolysis is a key step that allows for the diastereoselective synthesis of fluorocyclopropyl building blocks, which can then be converted to the desired amines. nih.govresearchgate.net

One prominent pathway involves the cyclopropanation of an appropriate alkene with a fluorinated carbene source. The Johnson–Corey–Chaykovsky reaction, using a fluoromethylsulfonium reagent, can produce fluorinated cyclopropane (B1198618) intermediates. nih.gov Subsequent functional group manipulations, such as amide coupling and hydrolysis, can be performed in a sequence that preserves the desired trans stereochemistry, ultimately leading to the target amine. nih.gov

The choice of catalyst and reaction conditions plays a pivotal role in directing the diastereoselectivity of the cyclopropanation reaction. Transition metal catalysts, particularly those based on copper and rhodium, are commonly employed for carbene transfer reactions.

For example, the cyclopropanation of vinyl fluorides with ethyl diazoacetate in the presence of a copper catalyst like copper(II) acetylacetonate (B107027) (Cu(acac)₂) can generate fluorinated cyclopropanecarboxylates. nih.gov However, such systems may yield a mixture of trans and cis isomers. nih.gov Achieving high diastereoselectivity often requires more sophisticated catalytic systems.

Recent advancements have shown that confining the catalytic reaction within a structured environment can dramatically enhance stereocontrol. Rhodium-metalated porphyrin-based metal-organic frameworks (MOFs) have been used as nanoreactors for the cyclopropanation of styrene (B11656) derivatives. rsc.org These MOF-based catalysts lead to a significant enhancement in diastereoselectivity, exclusively yielding the trans isomer. rsc.org This high selectivity is attributed to the specific interactions between the substrate and the catalyst within the constrained pores of the MOF, which guides the approach of the reactants. rsc.org Similarly, catalyst-controlled hydrophosphination reactions using different copper catalytic systems (Cu(I) vs. Cu(II)) have been shown to produce different diastereoisomers of cyclobutanes from the same starting materials, highlighting the power of the catalyst in dictating stereochemical outcomes. nih.gov

| Catalyst System | Substrate | Product Diastereoselectivity (trans:cis) | Reference |

| Rh-porphyrin MOF | Styrene derivative | Exclusive trans formation | rsc.org |

| Cu(acac)₂ | Aromatic vinyl fluoride (B91410) | ~3:2 mixture of isomers | nih.gov |

| Cu(I) system | Acyl Bicyclobutane | Predominantly single diastereoisomer | nih.gov |

Enantioselective Synthesis of this compound

Beyond diastereoselectivity, achieving enantiocontrol is essential for producing single enantiomers of this compound, which is often a requirement for pharmaceutical applications. wikipedia.org Strategies for enantioselective synthesis include the use of chiral auxiliaries, asymmetric catalysis, biocatalysis, and chiral resolution.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereochemistry is established, the auxiliary is removed. wikipedia.org In the synthesis of chiral cyclopropanes, an auxiliary can be attached to the substrate, and after the cyclopropanation reaction, the diastereomeric products are separated before the auxiliary is cleaved. researchgate.net

A more direct and efficient approach is the use of chiral ligands in transition metal-catalyzed reactions. This method, known as asymmetric catalysis, avoids the need for stoichiometric amounts of a chiral substance. The enantioselective synthesis of a key intermediate for fluorinated cyclopropylamines has been achieved through the asymmetric cyclopropanation of α-fluorostyrene. nih.gov This reaction employed an enantiopure copper catalytic system composed of a chiral bis(oxazoline) ligand and copper(I) triflate, demonstrating the effectiveness of ligand-controlled methodologies. nih.gov Chiral lithium amides have also been successfully used to achieve high enantioselectivity (up to 93% ee) in the synthesis of chiral ferrocene (B1249389) derivatives. researchgate.net

| Method | Chiral Component | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

| Asymmetric Catalysis | Chiral bis(oxazoline) ligand | Copper(I) triflate | High (not specified) | nih.gov |

| Chiral Base Deprotonation | Chiral lithium amide | - | up to 93% | researchgate.net |

Biocatalysis has emerged as a powerful and environmentally friendly strategy for performing highly stereoselective transformations. wpmucdn.com Engineered enzymes, particularly heme-containing proteins like myoglobin, have been repurposed to catalyze carbene transfer reactions for the synthesis of fluorinated cyclopropanes. nih.govresearchgate.net These biocatalytic systems can achieve exceptional levels of diastereo- and enantiocontrol, often surpassing what is possible with traditional chemocatalytic methods. nih.govresearchgate.net

Engineered myoglobin-based catalysts have been used for the cyclopropanation of a wide range of mono- and di-fluorinated alkenes with diazoacetonitrile or ethyl diazoacetate, yielding the corresponding fluorinated cyclopropanes with excellent stereoselectivity (up to 99:1 d.r. and >99% e.e.). nih.govrochester.eduresearchgate.net The reaction occurs within the chiral pocket of the engineered protein, which precisely controls the orientation of the substrates, leading to high stereoselectivity. wpmucdn.com This approach has been shown to be scalable, demonstrating its synthetic utility for producing key fluorinated intermediates. nih.govresearchgate.net Similarly, dehaloperoxidase enzymes have been engineered to catalyze the stereoselective synthesis of cyclopropanol (B106826) esters, further showcasing the potential of biocatalysis in constructing strained ring systems with high fidelity. acs.org

| Biocatalyst | Substrate | Carbene Source | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) | Reference |

| Engineered Myoglobin | gem-Difluoro alkene | Diazoacetonitrile | up to 99:1 | up to 99% | nih.govresearchgate.net |

| Engineered Myoglobin | α-Difluoromethyl alkene | Ethyl diazoacetate | up to >99% de | up to >99% | rochester.edu |

| Engineered Dehaloperoxidase | Styrene | Diazo ester | 99.5:0.5 | 99.5:0.5 | acs.org |

When a synthesis produces a racemic mixture (an equal mixture of two enantiomers), chiral resolution is required to separate them. wikipedia.org This is a common strategy employed in the synthesis of chiral cyclopropane derivatives.

One widely used method is chiral high-performance liquid chromatography (HPLC). nih.govnih.gov This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to elute from the column at different times, thus allowing for their separation. The separation of racemic fluorocyclopropyl analogs of bioactive molecules has been successfully achieved using chiral HPLC. nih.gov

Another classical method is the crystallization of diastereomeric salts. wikipedia.org The racemic amine can be reacted with a chiral resolving agent, such as tartaric acid, to form a pair of diastereomeric salts. wikipedia.org These salts have different physical properties, including solubility, which often allows for the separation of one diastereomer by crystallization. wikipedia.org After separation, the pure enantiomer of the amine can be recovered by removing the resolving agent. wikipedia.org

Methodologies for Absolute Configuration Determination in Research Contexts

The unambiguous assignment of the absolute configuration of stereocenters in chiral molecules such as this compound is a critical aspect of stereoselective synthesis and pharmaceutical development. In a research context, a variety of analytical techniques are employed to elucidate the three-dimensional arrangement of atoms. These methods range from direct crystallographic analysis to spectroscopic techniques, often in combination with computational chemistry.

One of the most powerful and direct methods for determining absolute stereochemistry is single-crystal X-ray crystallography . This technique provides a detailed three-dimensional map of the electron density of a molecule in its crystalline state, from which the precise spatial arrangement of its constituent atoms can be determined. For this compound, obtaining a suitable crystalline derivative, such as a salt with a chiral acid or a derivatized amide, would allow for the unequivocal assignment of the absolute configuration of both stereogenic centers.

In the absence of suitable crystals, spectroscopic methods are invaluable. Nuclear Magnetic Resonance (NMR) spectroscopy , in particular, offers several strategies for configuration assignment. A widely used approach for chiral primary amines is the formation of diastereomeric derivatives using a chiral derivatizing agent (CDA). frontiersin.org For fluorine-containing molecules, 19F NMR is an exceptionally sensitive and powerful tool. scispace.com The reaction of an enantiomeric mixture of this compound with an enantiopure CDA, such as Mosher's acid, (R)-2-(2-fluorophenyl)-2-hydroxyacetic acid, or an α-fluorinated phenylacetic phenylselenoester, results in the formation of two diastereomers. frontiersin.orgrsc.org These diastereomers exhibit distinct 19F NMR chemical shifts, allowing for not only the determination of enantiomeric excess but also the potential assignment of absolute configuration by comparing the experimental chemical shift differences with those predicted by computational models. frontiersin.org

| Enantiomer of Amine | Chiral Derivatizing Agent | Resulting Diastereomer | Hypothetical 19F NMR Chemical Shift (δ, ppm) | Chemical Shift Difference (Δδ, ppm) |

|---|---|---|---|---|

| (1R,2S) | (R)-CDA | (R,1R,2S)-Diastereomer | -175.2 | 0.5 |

| (1S,2R) | (R)-CDA | (R,1S,2R)-Diastereomer | -175.7 |

Vibrational Circular Dichroism (VCD) is another powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org The resulting VCD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimentally measured VCD spectrum of an enantiomer of this compound with the spectrum predicted by density functional theory (DFT) calculations for a known configuration (e.g., 1R,2S), the absolute stereochemistry can be confidently assigned. nih.gov

The Role of Stereochemistry in Modulating Intramolecular Interactions and Conformational Preferences

The relative and absolute stereochemistry of this compound plays a crucial role in defining its three-dimensional shape and reactivity. The rigid cyclopropane ring restricts conformational freedom, yet the rotational flexibility of the phenyl and amine substituents allows the molecule to adopt various conformations. The spatial arrangement of the fluorine, phenyl, and amine groups dictates the nature and magnitude of intramolecular interactions, which in turn determine the preferred conformations.

The stereochemical relationship between the substituents gives rise to distinct diastereomers (cis and trans isomers), each with a unique conformational landscape. For instance, in the trans isomer, where the amine and phenyl groups are on opposite sides of the cyclopropane ring, steric hindrance between these bulky groups is minimized. In contrast, the cis isomer would experience greater steric repulsion, likely leading to a higher ground-state energy.

Computational studies on analogous systems, such as (2-fluoro-2-phenyl-1-ethyl)ammonium ions, provide insight into the subtle interplay of forces that govern conformational preferences. researchgate.net These forces include:

Steric Interactions: Repulsive forces between bulky groups (phenyl and amine) that destabilize certain conformations.

Dipole-Dipole Interactions: Electrostatic interactions between the polar C-F and C-N bonds. The alignment of these dipoles can be either stabilizing or destabilizing.

Hyperconjugative Effects: Electronic interactions involving the delocalization of electrons from bonding orbitals to adjacent anti-bonding orbitals. For example, a gauche interaction between the C-F and C-C bonds of the cyclopropane ring can be stabilizing.

The relative energies of different conformers can be estimated using computational chemistry methods. These calculations help to predict the most stable conformations and the energy barriers to rotation around the C-C bonds.

| Conformer | Dihedral Angle (N-C1-C2-Ph) | Key Intramolecular Interactions | Calculated Relative Energy (kcal/mol) |

|---|---|---|---|

| Anti-periplanar | 180° | Minimized steric hindrance | 0.00 (most stable) |

| Gauche | 60° | Potential gauche interactions, increased steric strain | 1.5 |

| Eclipsed | 0° | Significant steric repulsion | > 5.0 (unstable) |

Reactivity and Mechanistic Investigations of 2 Fluoro 2 Phenylcyclopropan 1 Amine Derivatives

Reactivity Profiles of the Cyclopropane (B1198618) Ring System

The inherent ring strain of the cyclopropane core in 2-Fluoro-2-phenylcyclopropan-1-amine derivatives is a primary driver for a variety of chemical transformations. The presence of the fluorine and phenyl substituents further modulates this reactivity, influencing the regioselectivity and stereoselectivity of ring-opening reactions and rearrangements.

Ring-Opening Reactions: Acid-Mediated, Nucleophile-Induced, and Transition Metal-Catalyzed Processes

The cleavage of the C-C bonds of the cyclopropane ring can be initiated through various means, including acid catalysis, nucleophilic attack, and transition metal mediation.

Acid-Mediated Ring-Opening: While direct studies on this compound are limited, the behavior of related phenylcyclopropylamines under acidic conditions provides significant insights. For instance, the electrophilic ring opening of trans-2-phenylcyclopropylamine hydrochloride in the presence of a superacid occurs at the distal C2-C3 bond. This regioselectivity is attributed to the weakening of this bond by the σ-withdrawing ammonium (B1175870) group and charge-charge repulsive effects in the transition state. It is proposed that such reactions proceed through a dicationic intermediate.

Nucleophile-Induced Ring-Opening: The reaction of gem-difluorocyclopropanes with nucleophiles often leads to ring cleavage. For example, the reaction of difluoro(methylene)cyclopropanes with benzylamine (B48309) results in the opening of the difluorocyclopropane ring to yield a monofluorinated butadiene derivative. This suggests that the amine functionality in this compound or external nucleophiles could potentially induce ring-opening, although the specific conditions and outcomes for this monofluorinated system require further investigation. The high electronegativity of fluorine can make the cyclopropane ring susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups.

Transition Metal-Catalyzed Processes: Transition metals are known to catalyze the ring-opening of cyclopropanes through the formation of metallacyclobutane intermediates. Palladium and gold catalysts have been shown to be effective in promoting the ring-opening of various cyclopropane derivatives. For example, gold-catalyzed cycloisomerization of 2-(1-alkynyl-cyclopropyl)pyridines with nucleophiles leads to C-C bond cleavage of the cyclopropane ring. Similarly, palladium-catalyzed reactions of gem-difluorocyclopropanes with various partners, including indoles and aldehydes, proceed via ring-opening. These precedents suggest that transition metal catalysis could be a viable strategy for the controlled ring-opening and functionalization of this compound derivatives.

| Catalyst System | Substrate Type | Product Type | Reference |

| Pd/Amine dual-catalysis | gem-Difluorocyclopropanes and aldehydes | 2-Fluoroallyl aldehydes | nih.gov |

| Palladium-catalysis | gem-Difluorocyclopropanes and indoles | Functionalized indoles | nih.gov |

| Gold-catalysis | 2-(1-alkynyl-cyclopropyl)pyridines and nucleophiles | Indolizines | researchgate.net |

Strain-Release Driven Transformations

Vinylcyclopropane (B126155) Rearrangements and the Influence of Fluorine Substituents

The vinylcyclopropane-cyclopentene rearrangement is a well-established thermal or metal-catalyzed pericyclic reaction that converts a vinyl-substituted cyclopropane into a cyclopentene. This transformation is driven by the release of ring strain and typically proceeds through a diradical intermediate or a concerted mechanism, with the operative pathway being highly substrate-dependent. researchgate.net

Computational studies on substituted vinylcyclopropanes, including those with fluorine and amino groups, have shown that the stereoselectivity of the rearrangement is influenced by substituents that affect the relative energies of the competing diradical stereoisomerization pathways. nih.gov The presence of a fluorine atom on the cyclopropane ring can significantly impact the rearrangement. Fluorine's high electronegativity can polarize the C-C bonds of the cyclopropane ring, potentially lowering the activation energy for ring cleavage. Studies on difluorinated vinylcyclopropanes have demonstrated that these systems can undergo rearrangement under milder thermal conditions compared to their non-fluorinated counterparts. nih.gov

For a derivative of this compound to undergo this rearrangement, a vinyl group would need to be appropriately positioned on the cyclopropane ring. The interplay between the phenyl, fluoro, and amino substituents would then dictate the stereochemical outcome of the resulting cyclopentene. While specific experimental data for the vinylcyclopropane rearrangement of a this compound derivative is not extensively documented, the established principles suggest it would be a viable and potentially stereoselective transformation.

Reactivity of the Amine Functionality

The primary amine group in this compound is a key site for chemical modification, allowing for the synthesis of a wide array of derivatives. Furthermore, the amine can participate in radical cation-mediated transformations, leading to unique reactivity patterns.

Derivatization Reactions for the Synthesis of Novel Research Intermediates

The primary amine of this compound can undergo a variety of standard transformations to generate novel research intermediates. These reactions are crucial for structure-activity relationship (SAR) studies in drug discovery. For example, N-alkylation and N-acylation are common derivatization strategies.

In the synthesis of derivatives of the related 2-phenylcyclopropylmethylamine, the primary amine has been successfully derivatized through several methods. nih.gov Reductive amination with aldehydes, such as 2-methoxybenzaldehyde, in the presence of a reducing agent like sodium borohydride, yields N-benzylated products. nih.gov N-methylation can be achieved by treating the corresponding N-Boc protected amine with a base like sodium hydride followed by reaction with methyl iodide. nih.gov These derivatization strategies are directly applicable to this compound, enabling the synthesis of a library of compounds for biological evaluation.

| Reaction Type | Reagents | Product Type | Reference |

| Reductive Amination | Aldehyde, NaBH₄ | N-Alkyl amine | nih.gov |

| N-Methylation | NaH, Methyl Iodide | N-Methyl amine | nih.gov |

| Boc-Protection | (Boc)₂O | N-Boc protected amine | nih.gov |

| Staudinger Reduction of Azide (B81097) | PPh₃, H₂O | Primary amine | nih.gov |

Transformations Involving Amine Radical Cations in Cyclopropylamine (B47189) Systems

The one-electron oxidation of cyclopropylamines can generate amine radical cations, which are highly reactive intermediates. These species can undergo facile ring-opening of the cyclopropane ring due to the relief of ring strain and the stabilization of the resulting radical. This reactivity has been explored in the context of photoreactions of 2-phenylcyclopropylamines. nih.gov

Upon single-electron transfer (SET) to an excited state photosensitizer, the 2-phenylcyclopropylamine forms a radical cation. The dynamics of the resulting geminate radical-ion pair are dominated by the exothermic cleavage of the cyclopropane ring. This process can lead to the formation of ring-opened products. A novel "associative return electron transfer" mechanism has been proposed, where the return electron transfer in the geminate pair occurs in concert with bond formation from the ring-opened radical cation. nih.gov This unique reactivity of cyclopropylamine radical cations opens up avenues for novel synthetic transformations that are not accessible through traditional two-electron pathways. While specific studies on the photoredox catalysis of this compound are not widely reported, the established reactivity of related systems suggests that this would be a fruitful area for investigation, potentially leading to new methods for the functionalization of this scaffold.

Mechanistic Elucidation of Key Reactions

The reactivity of this compound and its derivatives is significantly influenced by the presence of the fluorine atom on the strained three-membered ring. Mechanistic studies, particularly in the context of its interaction with enzymes like monoamine oxidase (MAO), have provided insights into how fluorine directs reaction pathways through a combination of electronic and steric effects.

The Role of Fluorine in Directing Reaction Pathways (e.g., stabilization of reactive intermediates, C-C bond weakening)

The fluorine atom at the C-2 position of the cyclopropane ring plays a multifaceted role in dictating the molecule's chemical behavior. Its influence stems from its unique electronic properties and its impact on the inherent strain of the cyclopropane ring.

Stabilization of Reactive Intermediates: The fluorine atom is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I). This effect decreases the basicity (pK_a value) of the neighboring amino group. nih.gov While the inductive effect can destabilize adjacent positive charges, fluorine also possesses lone pairs of electrons that can be donated through a mesomeric effect (+M) or resonance. This dual electronic nature is critical in stabilizing reactive intermediates that may form during a reaction. In reactions involving the opening of the cyclopropane ring, the fluorine atom can stabilize radical or cationic intermediates through resonance, despite its inductive pull. For instance, in the proposed mechanism of MAO inhibition, an α-fluorobenzyl radical is formed, which would be influenced by these competing electronic effects. nih.gov

C-C Bond Weakening: A key consequence of introducing a fluorine substituent onto a cyclopropane ring is the increase in ring strain. nih.gov This heightened strain energy encourages reactions that lead to ring-opening, as this relieves the steric and angular strain of the three-membered ring. researchgate.net Studies on related gem-difluorocyclopropanes have quantified this effect, showing that fluorination can weaken the distal C-C bond (the bond opposite the fluorinated carbon) by a significant margin. beilstein-journals.org This bond weakening makes the cyclopropane ring more susceptible to cleavage. The mechanism of inhibition by phenylcyclopropylamine analogues is thought to involve a crucial cyclopropane ring-opening step. nih.gov The increased strain imparted by the fluorine atom in this compound facilitates this ring-opening process, enhancing its reactivity compared to its non-fluorinated counterpart, tranylcypromine (B92988). nih.govresearchgate.net

Furthermore, the reactivity is also modulated by other substituents on the molecule. Studies have shown that electron-withdrawing groups on the phenyl ring can increase the rate of ring-opening and, consequently, the inhibitory activity against certain enzymes. nih.gov This indicates an electronic interplay between the aryl ring and the fluorinated cyclopropane moiety in the transition state of the ring-opening reaction.

| Property | Effect of Fluorine Substitution | Consequence for Reactivity | Reference |

|---|---|---|---|

| Electronic Effect | Strong inductive withdrawal (-I); Potential mesomeric donation (+M). Decreases pKa of the amine. | Modulates the stability of charged or radical intermediates. Influences reaction rates. | nih.gov |

| Ring Strain | Increases the inherent strain energy of the cyclopropane ring. | Promotes reactions involving ring-opening to relieve strain. | nih.govresearchgate.net |

| C-C Bond Strength | Weakens the distal carbon-carbon bond in the cyclopropane ring. | Lowers the activation energy for C-C bond cleavage, facilitating ring-opening. | beilstein-journals.org |

Transition State Analysis and Identification of Transient Intermediates

While comprehensive computational studies detailing the transition state analysis for various reactions of this compound are not extensively documented in the reviewed literature, mechanistic proposals, particularly for its role as an enzyme inhibitor, provide insight into key transient species.

The most frequently cited reaction pathway involves the opening of the strained cyclopropane ring. In the context of its inhibition of monoamine oxidase, the proposed mechanism proceeds through the formation of a key transient intermediate after single-electron transfer to the flavin cofactor of the enzyme. This process leads to the cleavage of a C-C bond in the cyclopropane ring, resulting in the formation of an α-fluorobenzyl radical . nih.gov This radical species is a critical intermediate that can then covalently bond with the enzyme, leading to irreversible inhibition.

The structure of this proposed intermediate is shown below:

Transient Intermediate: α-fluorobenzyl radical

The specific geometries and energy barriers of the transition states leading to this and other potential intermediates have not been detailed. However, the observed effects of aryl substituents on reactivity provide indirect evidence about the nature of the transition state. nih.gov For example, the fact that electron-withdrawing groups on the phenyl ring enhance MAO-A inhibition suggests that the transition state for the rate-determining step (likely the ring-opening) has a buildup of negative charge or significant radical character that is stabilized by such groups. nih.govnih.gov A detailed understanding of the reaction coordinates and transition state structures would require dedicated computational investigations, such as those using Density Functional Theory (DFT).

Computational and Theoretical Studies on 2 Fluoro 2 Phenylcyclopropan 1 Amine

Quantum Chemical Calculations for Molecular Structure and Conformational Analysis

Quantum chemical calculations are instrumental in determining the three-dimensional structure and conformational preferences of 2-Fluoro-2-phenylcyclopropan-1-amine. Methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory, MP2) are employed to optimize the molecular geometry and identify stable conformers.

These calculations typically reveal the bond lengths, bond angles, and dihedral angles that define the molecule's shape. For this compound, key parameters include the geometry of the cyclopropane (B1198618) ring, the orientation of the phenyl and amine groups relative to the ring, and the length of the carbon-fluorine bond. The cyclopropane ring is inherently strained, and the substituents' nature and position significantly influence its geometry.

Conformational analysis focuses on the rotation around single bonds, particularly the C-N bond of the amine group and the C-C bond connecting the phenyl group to the cyclopropane ring. The relative orientations of the phenyl and amine groups can be described as syn or anti with respect to the cyclopropane ring. Quantum chemical calculations can predict the relative energies of these different conformations, indicating which are more likely to be populated at a given temperature.

Table 1: Representative Calculated Geometric Parameters for a Phenylcyclopropane Derivative This table presents illustrative data based on typical values for similar structures, as specific experimental or calculated data for this compound is not readily available in the literature.

| Parameter | Value |

| C1-C2 Bond Length (Å) | 1.51 |

| C2-C3 Bond Length (Å) | 1.50 |

| C1-C3 Bond Length (Å) | 1.51 |

| C-F Bond Length (Å) | 1.38 |

| C-N Bond Length (Å) | 1.47 |

| C-C(phenyl) Bond Length (Å) | 1.50 |

| C1-C2-C3 Bond Angle (°) | 60.1 |

| H-N-H Bond Angle (°) | 106.5 |

Exploration of Energy Landscapes and Conformational Isomerism

The conformational space of this compound can be mapped out by systematically varying key dihedral angles and calculating the corresponding energies. This process generates a potential energy surface (PES), which provides a comprehensive view of the molecule's energy landscape. The minima on the PES correspond to stable conformers, while the saddle points represent transition states between these conformers.

For this compound, the energy landscape will be influenced by steric hindrance between the bulky phenyl group and the amine group, as well as by electronic interactions involving the electronegative fluorine atom. The relative energies of the different stereoisomers (cis and trans isomers, arising from the relative positions of the amine and phenyl groups on the cyclopropane ring) can also be determined. Computational studies on related fluorinated cyclopropanes suggest that the presence of fluorine can significantly influence conformational preferences through stereoelectronic effects. researchgate.net

The exploration of the energy landscape allows for the identification of the global minimum energy conformation, which is the most stable arrangement of the atoms in the molecule. The energy differences between various conformers are crucial for understanding the molecule's dynamic behavior and its ability to adopt different shapes, which can be important for its biological activity.

Theoretical Modeling of Reaction Mechanisms and Pathways

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. This can include studying its synthesis, degradation, or its interaction with biological targets. Computational methods can be used to map out the entire reaction pathway, identifying reactants, products, intermediates, and transition states.

Prediction of Regioselectivity and Stereoselectivity in Chemical Transformations

Many chemical reactions can potentially yield multiple products (isomers). Computational chemistry can be used to predict the regioselectivity (where on a molecule a reaction occurs) and stereoselectivity (the preferential formation of one stereoisomer over another) of such transformations. By calculating the activation energies for the different possible reaction pathways, the most favorable pathway, leading to the major product, can be identified. For reactions involving the cyclopropane ring, such as ring-opening reactions, theoretical modeling can predict which C-C bond is most likely to break and the stereochemical outcome of the reaction.

Computational Determination of Activation Energies

The activation energy (Ea) is the minimum energy required for a chemical reaction to occur. Quantum chemical calculations can provide accurate estimates of activation energies for elementary reaction steps. This is achieved by locating the transition state structure on the potential energy surface and calculating its energy relative to the reactants. Knowing the activation energies allows for the prediction of reaction rates and helps to understand the factors that control the reaction's feasibility. For instance, the activation energy for the ring-opening of the cyclopropane ring in this compound can be computationally determined to assess its stability under various conditions. Studies on the ring-opening of cyclopropane derivatives have shown that substituents significantly affect the activation barriers. researchgate.netarxiv.org

Electronic Structure Analysis and the Perturbing Effects of Fluorine (e.g., C-F bond influence on charge distribution, bond stability)

The introduction of a fluorine atom into the 2-phenylcyclopropan-1-amine (B3023641) scaffold has profound effects on its electronic structure. Fluorine is the most electronegative element, and its presence significantly influences the charge distribution within the molecule.

The strong electron-withdrawing inductive effect (-I effect) of fluorine polarizes the C-F bond, creating a partial positive charge on the adjacent carbon atom and a partial negative charge on the fluorine atom. nih.gov This polarization can propagate through the molecule, affecting the acidity of the amine group and the reactivity of the cyclopropane ring. The C-F bond itself is very strong and stable, which can enhance the metabolic stability of the molecule. nih.gov

Table 2: Illustrative Mulliken Atomic Charges for a Fluorinated Phenylcyclopropane Moiety This table presents representative data based on general principles of fluorine's electronic effects. Specific values for this compound would require dedicated calculations.

| Atom | Charge (a.u.) |

| C (bonded to F) | +0.35 |

| F | -0.40 |

| C (of cyclopropane, adjacent to C-F) | +0.05 |

| N (of amine group) | -0.80 |

| C (of phenyl, bonded to cyclopropane) | -0.10 |

Molecular Dynamics Simulations to Understand Dynamic Behavior and Flexibility

While quantum chemical calculations provide a static picture of the molecule at its energy minima, molecular dynamics (MD) simulations offer a way to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational flexibility and its interactions with its environment (e.g., a solvent or a biological receptor).

For this compound, MD simulations can reveal how the molecule moves and changes its shape at physiological temperatures. These simulations can show the transitions between different stable conformations and provide insights into the timescales of these motions. By simulating the molecule in a solvent, such as water, the influence of the environment on its structure and dynamics can be assessed. MD simulations are particularly valuable for understanding how the molecule might bind to a protein target, as they can capture the induced fit effects and the role of solvent molecules in the binding process.

Molecular Docking Studies for Investigating Ligand-Receptor Interaction Modes in Chemical Biology

Molecular docking studies have been instrumental in elucidating the potential binding poses and interaction patterns of fluorinated cyclopropane derivatives related to this compound. nih.gov These computational methods provide critical insights into how these ligands interact with their biological targets at a molecular level, guiding the design and development of more potent and selective therapeutic agents.

One significant area of investigation has been the interaction of these compounds with serotonin (B10506) receptors, particularly the 5-HT2C receptor, which is a promising target for treating central nervous system disorders. nih.gov To understand the binding mechanisms, molecular docking simulations have been performed using crystal structures of the 5-HT2C receptor. nih.gov

Research into a series of fluorinated 2-phenylcyclopropylmethylamines revealed specific interaction patterns with the 5-HT2C receptor. nih.gov A crucial interaction observed for these ligands is the formation of a strong salt bridge between the amine group of the compound and a key aspartic acid residue, D1343.32, which is critical for the recognition of charged aminergic ligands. nih.gov

Further analysis of the docking poses of compounds like 21c, a derivative of this compound, showed additional stabilizing interactions. An interaction between the amino group and the serine residue S1383.36 was observed. nih.gov Moreover, the cyclopropyl (B3062369) ring of the ligand was found to participate in π-alkyl interactions with the tryptophan residue W3246.48. nih.gov This interaction is believed to help reinforce the engagement with helix VI of the receptor, promoting an active conformational state. nih.gov These detailed molecular interactions help to explain the high potency of certain fluorinated cyclopropane compounds as 5-HT2C agonists. nih.gov

The introduction of a fluorine atom at the benzylic position is thought to enhance drug-like properties, potentially improving metabolic stability and the ability to penetrate the blood-brain barrier, which are crucial characteristics for drugs targeting the central nervous system. nih.gov

The table below summarizes the key molecular interactions identified in docking studies between a fluorinated cyclopropane derivative (21c) and the 5-HT2C receptor. nih.gov

| Interacting Ligand Moiety | Receptor Residue | Type of Interaction | Reference |

| Amino Group | D1343.32 | Salt Bridge | nih.gov |

| Amino Group | S1383.36 | Hydrogen Bond | nih.gov |

| Cyclopropyl Ring | W3246.48 | π-Alkyl Interaction | nih.gov |

Applications of 2 Fluoro 2 Phenylcyclopropan 1 Amine and Its Core Scaffold in Advanced Organic Synthesis

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the biological activity of a molecule is often dictated by its specific stereochemistry. enamine.net Chiral building blocks, such as enantiomers of 2-fluoro-2-phenylcyclopropan-1-amine, are crucial intermediates in the construction of these complex chiral molecules. nih.govnih.govchiroblock.com The pharmaceutical industry's increasing demand for single-enantiomer drugs has driven the development of new synthetic methods to produce such chiral intermediates. nih.govnih.gov

The rigid cyclopropane (B1198618) scaffold of this compound provides a well-defined three-dimensional structure, which is highly advantageous in the design of molecules with specific spatial arrangements of functional groups. This conformational rigidity can lead to enhanced binding affinity and selectivity for biological targets. nbinno.com The synthesis of such chiral building blocks can be achieved through various methods, including asymmetric catalysis, which allows for the production of homochiral compounds from achiral starting materials. nih.govnih.gov For instance, asymmetric cyclopropanation of α-fluorostyrene using a chiral copper catalyst has been employed to produce key enantiopure intermediates for the synthesis of fluorinated cyclopropane derivatives. nih.gov These chiral building blocks are then utilized in the synthesis of more complex molecules with potential therapeutic applications.

Development of Novel Organocatalytic Methodologies Incorporating the Scaffold

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis. scienceopen.com The 2-phenylcyclopropan-1-amine (B3023641) scaffold has been explored in the design of novel chiral secondary amine catalysts for various asymmetric reactions that proceed through enamine intermediates. nih.gov The development of such catalysts is driven by the need for efficient and selective methods to construct chiral molecules.

The rigid structure of the cyclopropane ring in these catalysts can influence the stereochemical outcome of the reaction, leading to high levels of enantioselectivity. rsc.org Research in this area has focused on the synthesis of novel chiral motifs based on the phenylcyclopropane scaffold and their application as effective catalysts in several asymmetric transformations. nih.gov These organocatalytic methodologies provide a valuable alternative to traditional metal-based catalysts and have expanded the toolbox of synthetic chemists for the enantioselective synthesis of fine chemicals. scienceopen.comrsc.org

Strategic Employment in Transition Metal-Catalyzed Transformations

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of a wide range of chemical bonds with high efficiency and selectivity. nih.govrsc.orgnih.gov The this compound scaffold can be strategically employed in various transition metal-catalyzed transformations, particularly in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-nitrogen bonds. nih.govnih.gov Fluoroalkylamines, including derivatives of this compound, can be coupled with aryl halides to synthesize fluorinated anilines. nih.govnih.gov These products are valuable in medicinal chemistry as the fluoroalkyl groups can enhance metabolic stability and modulate the electronic properties of the molecule. nih.govnih.gov The development of efficient palladium catalysts has enabled these reactions to proceed under mild conditions with low catalyst loadings, tolerating a variety of functional groups. nih.govnih.gov Furthermore, palladium-catalyzed cross-coupling reactions of cyclopropenyl esters have been developed, providing a modular approach to the synthesis of substituted cyclopropenes. rsc.orgresearchgate.net

The combination of enamine catalysis with transition metal catalysis has also emerged as a powerful strategy for novel chemical transformations. researchgate.net In this dual catalytic system, the amine catalyst activates a carbonyl compound to form a nucleophilic enamine, which then reacts with an electrophilic intermediate generated by the transition metal catalyst. researchgate.net This approach allows for unprecedented reactions that are not achievable with either catalyst alone. researchgate.net

Design Principles of Bioisosteric Motifs and Pharmacophores in Chemical Research

Bioisosterism, the replacement of a functional group in a biologically active molecule with another group of similar size, shape, and electronic properties, is a widely used strategy in drug design to optimize pharmacokinetic and pharmacodynamic properties. acs.orgnih.gov The this compound scaffold incorporates two key motifs that are frequently used as bioisosteres: the fluorine atom and the cyclopropane ring.

The introduction of fluorine into a molecule can have profound effects on its physical, chemical, and biological properties. acs.orgselvita.comresearchgate.net Fluorine is often used as a bioisostere for hydrogen, a hydroxyl group, or even a methyl group. acs.orgresearchgate.netsci-hub.se Its small size allows it to replace hydrogen with minimal steric perturbation, while its high electronegativity can significantly alter the electronic properties of the molecule. acs.orgresearchgate.netsci-hub.se

Key properties of fluorine that are leveraged in bioisosteric design include:

Modulation of pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can be crucial for optimizing drug absorption and distribution. sci-hub.se

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Replacing a metabolically labile C-H bond with a C-F bond can significantly increase the metabolic stability and half-life of a drug. nbinno.comresearchgate.net

Increased Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes. researchgate.net

Conformational Control: Fluorine can influence the conformation of a molecule through electrostatic interactions, which can be used to lock the molecule into a bioactive conformation. sci-hub.se

Table 1: Impact of Fluorine Substitution on Molecular Properties| Property | Effect of Fluorine Substitution | Reference |

|---|---|---|

| pKa of amines | Decreases basicity | sci-hub.se |

| Metabolic Stability | Increases resistance to oxidative metabolism | nbinno.comresearchgate.net |

| Lipophilicity | Generally increases | researchgate.net |

| Molecular Conformation | Can induce specific conformations through electrostatic interactions | sci-hub.se |

The cyclopropane ring is a valuable scaffold in medicinal chemistry due to its unique structural and electronic properties. researchgate.netbohrium.comresearchgate.netscientificupdate.com Its rigid and conformationally defined nature makes it an excellent bioisostere for other functionalities, such as double bonds or larger, more flexible ring systems. nbinno.comscientificupdate.com

The key advantages of using a cyclopropane scaffold in bioisosteric design include:

Conformational Rigidity: The three-membered ring of cyclopropane locks the attached substituents into specific spatial orientations, reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity. nbinno.comresearchgate.net

Metabolic Stability: The cyclopropane ring is generally more resistant to metabolic degradation compared to linear alkyl chains or larger rings. nbinno.comresearchgate.netbohrium.com

Three-Dimensionality: The incorporation of a cyclopropane ring introduces a three-dimensional character to a molecule, which can be beneficial for exploring new chemical space and improving interactions with biological targets. bohrium.com

Modulation of Physicochemical Properties: The cyclopropane ring can influence properties such as solubility, lipophilicity, and membrane permeability. bohrium.com

Table 2: Applications of the Cyclopropane Scaffold in Medicinal Chemistry| Application | Benefit | Reference |

|---|---|---|

| Bioisosteric replacement for alkenes | Increased metabolic stability and defined geometry | scientificupdate.com |

| Conformationally constrained linker | Enhanced binding affinity and selectivity | nbinno.comresearchgate.net |

| Introduction of 3D character | Improved target engagement | bohrium.com |

Precursor Synthesis for Other Valuable Fluorine-Containing Organic Compounds

This compound and its derivatives can serve as valuable precursors for the synthesis of other fluorine-containing organic compounds. researchgate.net The presence of the reactive amine functionality allows for a variety of chemical transformations, such as alkylation, acylation, and participation in transition metal-catalyzed coupling reactions, to build more complex molecules.

The fluorinated cyclopropane core can be incorporated into larger molecular frameworks, leading to the synthesis of novel compounds with potential applications in medicinal chemistry, agrochemicals, and materials science. nih.govresearchgate.net For example, fluorinated cyclopropylmethylamine derivatives have been designed and synthesized as potential agonists for serotonin (B10506) receptors. nih.gov The synthesis of these compounds often involves the construction of the key fluorinated cyclopropane moiety through methods like transition metal-catalyzed [2+1]-cycloaddition of a diazo compound to an aromatic vinyl fluoride (B91410). nih.gov This highlights the role of fluorinated cyclopropanes as key intermediates in the synthesis of biologically active molecules.

Strategic Integration in Analog Design Research for Structure-Activity Relationship Studies

The this compound scaffold is a valuable pharmacophore in medicinal chemistry, primarily utilized for its unique conformational constraints and the electronic properties imparted by the fluorine atom. Its rigid cyclopropane ring system locks the relative orientation of the phenyl and amine substituents, which is crucial for precise interactions with biological targets. The strategic incorporation of this moiety into drug candidates allows researchers to systematically probe structure-activity relationships (SAR), leading to the optimization of potency, selectivity, and pharmacokinetic properties.

The introduction of a fluorine atom onto the cyclopropane ring, particularly at the benzylic position, serves multiple purposes in analog design. nih.gov It can alter the molecule's conformation, enhance lipophilicity for better penetration of the central nervous system, and block potential sites of metabolic oxidation. nih.gov This strategic fluorination has been successfully employed to develop potent and selective ligands for various biological targets.

One prominent area of research involving the this compound scaffold is the development of selective serotonin receptor agonists. nih.gov For instance, derivatives of 2-phenylcyclopropylmethylamine have been systematically modified to create potent and selective 5-HT2C receptor agonists. nih.gov In these studies, the fluorine atom on the cyclopropane ring was found to be a key determinant of activity and selectivity.

Furthermore, the stereochemistry of the this compound core is a critical factor in its biological activity. The cis and trans diastereomers, as well as their individual enantiomers, often exhibit significantly different pharmacological profiles. This stereochemical diversity allows for a fine-tuning of the molecule's interaction with its target protein.

A notable example of the strategic use of this scaffold is in the development of inhibitors for microbial tyramine (B21549) oxidase. Research has demonstrated that the inhibitory potency of 2-fluoro-2-arylcyclopropylamines is highly dependent on the stereochemical arrangement of the fluorine and amino groups. nih.govnih.gov Specifically, the trans-isomer, where the fluorine and amino groups are in a cis relationship, was found to be a more potent inhibitor. nih.gov

The electronic nature of substituents on the phenyl ring also plays a crucial role in modulating the activity of compounds containing the this compound scaffold. Studies on tyramine oxidase inhibitors revealed that electron-withdrawing groups on the para-position of the phenyl ring slightly decreased activity, whereas electron-donating groups, such as a methyl group, significantly increased inhibitory potency compared to the unsubstituted parent compound. nih.gov

More recent research has identified stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines as a novel class of sigma (σ) receptor ligands. nih.gov In this context, both the stereochemistry and the substitution pattern on the aryl ring were found to be critical for affinity and selectivity towards σ1 and σ2 receptor subtypes. nih.gov For example, trans-2-fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine emerged as a highly potent σ1 receptor ligand, while cis-2-fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine showed greater potency for the σ2 receptor. nih.gov

The following tables summarize key research findings on the structure-activity relationships of this compound derivatives for different biological targets.

Table 1: SAR of 2-Fluoro-2-arylcyclopropylamines as Tyramine Oxidase Inhibitors nih.gov

| Compound | Phenyl Ring Substituent (para) | Isomer | Inhibitory Potency vs. Unsubstituted |

| 1 | H | trans | - |

| 2 | F | trans | Slightly Decreased |

| 3 | Cl | trans | Slightly Decreased |

| 4 | CH₃ | trans | Increased (~7-fold) |

Table 2: Stereochemistry and Activity of this compound on Tyramine Oxidase nih.gov

| Compound | Absolute Configuration | Potency |

| 1 | (1S,2S) | Excellent Inhibitor |

| 2 | (1R,2R) | Essentially Inactive |

Table 3: Affinity of 2-Fluoro-2-arylcyclopropan-1-amines for Sigma Receptors nih.gov

| Compound | Aryl Substituent | Isomer | σ₁ Receptor Kᵢ (nM) | σ₂ Receptor Kᵢ (nM) |

| 1 | 4-methoxyphenyl | trans | 4.8 | >1000 |

| 2 | 4-trifluoromethylphenyl | cis | >1000 | 95 |

Q & A

Basic: What are the common synthetic routes for 2-fluoro-2-phenylcyclopropan-1-amine, and what reaction conditions optimize yield?

Answer:

The synthesis typically involves cyclopropanation of a fluorinated styrene derivative followed by amine functionalization. A widely used method is the [2+1] cyclopropanation using diazo compounds or transition-metal catalysts (e.g., rhodium or copper) under inert atmospheres . For the amine group introduction, reductive amination or nucleophilic substitution (e.g., Gabriel synthesis) is employed. Optimal conditions include:

- Solvent: Dichloromethane or toluene for cyclopropanation .

- Catalyst: Rhodium(II) acetate for stereochemical control .

- Temperature: Low temperatures (−20°C to 0°C) to minimize side reactions .

Yield improvements (>70%) are achieved via slow reagent addition and purification by column chromatography .

Advanced: How do stereochemical challenges in synthesizing enantiopure this compound impact pharmacological activity?

Answer:

The cyclopropane ring and fluorine substituent create chiral centers, making enantiomer separation critical. For example, (1R,2R)- and (1S,2S)-enantiomers of analogous compounds show divergent receptor-binding affinities (e.g., 10-fold difference in serotonin receptor activity) . Methodologies to address this include:

- Chiral Auxiliaries: Use of (R)- or (S)-BINOL ligands in asymmetric catalysis .

- Chromatographic Resolution: Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) .

- Crystallization: Diastereomeric salt formation with tartaric acid derivatives .

Basic: What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy: and NMR confirm cyclopropane ring integrity and fluorine position (e.g., chemical shifts at −120 to −140 ppm) .

- Mass Spectrometry (HRMS): Validates molecular formula (e.g., CHFN with m/z 150.0821) .

- HPLC-Purity: Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) .

Advanced: How can researchers resolve contradictory data in receptor-binding studies for this compound?

Answer:

Contradictions often arise from enantiomeric impurities or assay variability. Strategies include:

- Enantiomer-Specific Assays: Use chiral columns to isolate enantiomers before testing .

- Orthogonal Binding Assays: Combine radioligand displacement (e.g., H-labeled ligands) with functional assays (cAMP or calcium flux) .

- Structural Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding poses and validate experimental IC values .

Basic: What biological targets are associated with this compound?

Answer:

The compound interacts with:

- Monoamine Transporters: Inhibits serotonin (SERT) and norepinephrine (NET) reuptake (IC ~50 nM) .

- GPCRs: Partial agonism at 5-HT receptors (EC ~1 μM) .

- Enzymes: Weak inhibition of monoamine oxidase (MAO-A/B) at higher concentrations (>10 μM) .

Advanced: What strategies improve the pharmacokinetic profile of this compound in preclinical studies?

Answer:

Key optimizations include:

- Solubility Enhancement: Co-crystallization with sulfonic acids (e.g., besylate) .

- Metabolic Stability: Deuteration at benzylic positions to reduce CYP450-mediated oxidation .

- Blood-Brain Barrier Penetration: LogP optimization (target 2–3) via fluorine substitution .

Basic: What safety protocols are recommended for handling this compound?

Answer:

- PPE: Nitrile gloves, lab coat, and safety goggles .

- Ventilation: Use fume hoods during synthesis to avoid amine vapor exposure .

- Storage: In amber vials under nitrogen at −20°C to prevent degradation .

Advanced: How do computational studies inform the design of derivatives with enhanced selectivity?

Answer:

- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 5-HT vs. 5-HT) to identify selectivity-determining residues .

- QSAR Models: Correlate substituent electronegativity (e.g., fluorine position) with binding energy (R >0.85) .

- Free Energy Perturbation (FEP): Predict ΔΔG values for fluorine-to-chlorine substitutions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.